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molecular formula C5H5N5S B1270455 2H-Purine-2-thione, 6-amino-1,3-dihydro- CAS No. 3647-48-1

2H-Purine-2-thione, 6-amino-1,3-dihydro-

Cat. No. B1270455
M. Wt: 167.19 g/mol
InChI Key: LQJZZLRZEPKRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06319928B1

Procedure details

6.67 g (16 mmoles) of dithioxanthine and 52 ml of 70% ethylamine in water were heated to 150° C. in a pressure reactor (250 psi) for 12 hours under nitrogen. The solution was treated with charcoal (5%), filtered, and evaporated in vacuo to dryness. The residue was suspended in water, acidified with 1N HCl to pH 4 and neutralized to pH 8 with sodium bicarbonate. The solid was collected, washed and dried to give 6.66 g (97.4%) of crude thioisoguanine.
Quantity
6.67 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97.4%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10](=S)[C:9]2[NH:8][CH:7]=[N:6][C:5]=2[NH:4][C:2]1=[S:3].C([NH2:14])C.C>O>[NH:1]1[C:10]([NH2:14])=[C:9]2[C:5]([N:6]=[CH:7][NH:8]2)=[N:4][C:2]1=[S:3]

Inputs

Step One
Name
Quantity
6.67 g
Type
reactant
Smiles
N1C(=S)NC=2N=CNC2C1=S
Name
Quantity
52 mL
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C(=S)N=C2N=CNC2=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 6.66 g
YIELD: PERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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